4-[(3-methoxyphenyl)iminomethyl]-5-methyl-2-phenyl-1H-pyrazole-3-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(3-methoxyphenyl)iminomethyl]-5-methyl-2-phenyl-1H-pyrazole-3-thione is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by the presence of a pyrazole ring, which is a five-membered ring containing two nitrogen atoms. The presence of the methoxyphenyl and phenyl groups, along with the thione functionality, adds to its chemical diversity and potential reactivity.
Preparation Methods
The synthesis of 4-[(3-methoxyphenyl)iminomethyl]-5-methyl-2-phenyl-1H-pyrazole-3-thione typically involves the condensation of appropriate starting materials under specific reaction conditions. One common synthetic route involves the reaction of 3-methoxybenzaldehyde with 5-methyl-2-phenyl-1H-pyrazole-3-thione in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. After the reaction is complete, the product is isolated by filtration and purified by recrystallization .
Chemical Reactions Analysis
4-[(3-methoxyphenyl)iminomethyl]-5-methyl-2-phenyl-1H-pyrazole-3-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles such as halides or amines.
Condensation: It can participate in condensation reactions with various aldehydes or ketones to form Schiff bases or other condensation products.
Scientific Research Applications
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and coordination complexes.
Biology: The compound has shown potential as an antimicrobial agent, with studies indicating its effectiveness against certain bacterial strains.
Medicine: Research has explored its potential as an anticancer agent, with some studies suggesting that it may inhibit the growth of cancer cells.
Industry: It is used in the development of new materials with specific properties, such as dyes and pigments.
Mechanism of Action
The mechanism of action of 4-[(3-methoxyphenyl)iminomethyl]-5-methyl-2-phenyl-1H-pyrazole-3-thione involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to the inhibition of certain biochemical pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer cells, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .
Comparison with Similar Compounds
4-[(3-methoxyphenyl)iminomethyl]-5-methyl-2-phenyl-1H-pyrazole-3-thione can be compared with other similar compounds, such as:
4-[(4-methoxyphenyl)iminomethyl]-5-methyl-2-phenyl-1H-pyrazole-3-thione: This compound has a similar structure but with a different substitution pattern on the phenyl ring.
4-[(3-chlorophenyl)iminomethyl]-5-methyl-2-phenyl-1H-pyrazole-3-thione: The presence of a chlorine atom instead of a methoxy group can lead to different reactivity and biological activity.
4-[(3-hydroxyphenyl)iminomethyl]-5-methyl-2-phenyl-1H-pyrazole-3-thione: The hydroxyl group can introduce additional hydrogen bonding interactions, affecting the compound’s properties.
Properties
IUPAC Name |
4-[(3-methoxyphenyl)iminomethyl]-5-methyl-2-phenyl-1H-pyrazole-3-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3OS/c1-13-17(12-19-14-7-6-10-16(11-14)22-2)18(23)21(20-13)15-8-4-3-5-9-15/h3-12,20H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUKRPGKUKKJBGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=S)N(N1)C2=CC=CC=C2)C=NC3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.